Cas no 82596-30-3 (Anhydro Dihydro Artemisinin)

Anhydro Dihydro Artemisinin structure
Anhydro Dihydro Artemisinin structure
Nombre del producto:Anhydro Dihydro Artemisinin
Número CAS:82596-30-3
MF:C15H22O4
Megavatios:266.332785129547
CID:839668

Anhydro Dihydro Artemisinin Propiedades químicas y físicas

Nombre e identificación

    • Anhydrodihydroartemisinin
    • 9,10-ANHYDROARTEMISININ
    • 4,3-j]-1,2-benzodioxepin
    • 9,10-Anhydrodehydroartemisinin
    • Anhydrodihydroartemisnin
    • (3R,5aS,6R,8aS,12R,12aR)-3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin (ACI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 3,4,5,5a,6,7,8,8a-octahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,12β,12aR*)]- (ZCI)
    • (+)-9,10-Anhydrodehydroartemisinin
    • 9,10-Anhydro-10-deoxoartemisinin
    • Dehydration dihydroartemisinin
    • Anhydro Dihydro Artemisinin
    • Renchi: 1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
    • Clave inchi: UKXCIQFCSITOCY-VLDCTWHGSA-N
    • Sonrisas: C[C@@H]1CC[C@@H]2[C@]34OO[C@@](CC[C@@H]13)(C)O[C@H]4OC=C2C

Atributos calculados

  • Calidad precisa: 266.15200
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 0

Propiedades experimentales

  • PSA: 36.92000
  • Logp: 3.13600

Anhydro Dihydro Artemisinin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
A637875-1g
Anhydro Dihydro Artemisinin
82596-30-3
1g
$ 1407.00 2023-04-19
TRC
A637875-50mg
Anhydro Dihydro Artemisinin
82596-30-3
50mg
$ 164.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481027-100mg
Anhydro Dihydro Artemisinin,
82596-30-3
100mg
¥2858.00 2023-09-05
A2B Chem LLC
AH52954-100mg
anhydrodihydroartemisinin
82596-30-3
100mg
$343.00 2024-04-19
TRC
A637875-25mg
Anhydro Dihydro Artemisinin
82596-30-3
25mg
$ 110.00 2023-04-19
TRC
A637875-100mg
Anhydro Dihydro Artemisinin
82596-30-3
100mg
$ 228.00 2023-04-19
TRC
A637875-250mg
Anhydro Dihydro Artemisinin
82596-30-3
250mg
$ 534.00 2023-04-19
TRC
A637875-500mg
Anhydro Dihydro Artemisinin
82596-30-3
500mg
$ 833.00 2023-04-19
A2B Chem LLC
AH52954-50mg
anhydrodihydroartemisinin
82596-30-3
50mg
$280.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481027-100 mg
Anhydro Dihydro Artemisinin,
82596-30-3
100MG
¥2,858.00 2023-07-11

Anhydro Dihydro Artemisinin Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.1 Reagents: Zinc chloride Solvents: Dichloromethane ;  overnight, rt
Referencia
Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains
Liu, Yungen; et al, Organic Letters, 2005, 7(8), 1561-1564

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Dichloromethane ;  overnight, rt
Referencia
Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains
Liu, Yungen; et al, Organic Letters, 2005, 7(8), 1561-1564

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  10 min, 0 °C; 24 - 48 h, 0 °C → rt
Referencia
Synthesis and biological evaluation of a series of non-hemiacetal ester derivatives of artemisinin
Zuma, Nonkululeko H.; et al, European Journal of Medicinal Chemistry, 2016, 122, 635-646

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Allyltrimethylsilane Solvents: Dichloromethane
Referencia
Synthesis and Antimalarial Activities of 12β-Allyldeoxoartemisinin and Its Derivatives
Pu, Yu Ming; et al, Journal of Medicinal Chemistry, 1995, 38(4), 613-16

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Referencia
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, -50 °C
Referencia
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sulfamoyl chloride Solvents: Dichloromethane ;  1 h, 40 °C
Referencia
Transition-Metal-Catalyzed Group Transfer Reactions for Selective C-H Bond Functionalization of Artemisinin
Liu, Yungen; et al, Organic Letters, 2007, 9(21), 4107-4110

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Referencia
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Referencia
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Referencia
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ,  Dichloromethane ;  2 h, 10 °C
Referencia
Photochemistry and ozonolysis of 12-deoxoartemisinin derivatives
Tran, Duc Quan; et al, Tap Chi Hoa Hoc, 2009, 47(2), 247-251

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Diethyl ether
Referencia
Antimalarial activity of new water-soluble dihydroartemisinin derivatives. 2. Stereospecificity of the ether side chain
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1989, 32(6), 1249-52

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Referencia
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  30 min, -50 °C
Referencia
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Sodium tetrafluoroborate ,  Sodium borohydride
2.1 Reagents: Phosphoric acid Catalysts: Dicyclohexylcarbodiimide
Referencia
Conversion of artemisinin to artemisitene
El-Feraly, Farouk S.; et al, Journal of Natural Products, 1990, 53(1), 66-71

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Referencia
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1 h, -50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Anhydro Dihydro Artemisinin Raw materials

Anhydro Dihydro Artemisinin Preparation Products

Artículos recomendados

Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd